Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate
Description
Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is a quinoline derivative characterized by a substituted quinoline core with amino, methoxy, methyl, and ethyl ester functional groups.
Key structural features:
- 4-Amino group: Enhances nucleophilicity and hydrogen-bonding capacity.
- 8-Methoxy group: Increases lipophilicity and influences electronic properties.
- 6-Methyl group: Modulates steric effects and metabolic stability.
- 3-Carboxylate ester: Improves solubility and serves as a prodrug moiety.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)10-7-16-13-9(12(10)15)5-8(2)6-11(13)18-3/h5-7H,4H2,1-3H3,(H2,15,16) |
InChI Key |
YLKSPYQVFRCTQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)C)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The process begins with a substituted aniline bearing methoxy and methyl groups at positions corresponding to the desired quinoline structure. For example, 2-methoxy-4-methylaniline reacts with ethyl propynoate in the presence of formic acid and rhodium acetate. The catalyst facilitates cyclization via a proposed metallo-enolate intermediate, forming the quinoline core with high regioselectivity.
Key reaction parameters :
Functionalization of the Quinoline Core
To introduce the amino group at position 4, post-cyclization modifications are necessary. A two-step sequence involving nitration and reduction is employed:
-
Nitration : Treat the quinoline intermediate with fuming nitric acid at 0–5°C to introduce a nitro group at position 4.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.
Optimization data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃, 0°C, 2 h | 65 | 90 |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 4 h | 85 | 95 |
This method balances efficiency and scalability, making it suitable for industrial production.
Multi-Step Synthesis via Gould-Jacobs Cyclization
The Gould-Jacobs reaction remains a cornerstone for quinoline synthesis, particularly for researchers prioritizing stepwise control. This method involves cyclizing an aniline with a β-keto ester under acidic conditions.
Substrate Preparation and Cyclization
The synthesis begins with 4-methoxy-2-methylaniline, which reacts with ethyl 3-oxobutanoate in polyphosphoric acid (PPA) at 120°C for 6 hours. The cyclodehydration forms the quinoline skeleton, with the methoxy and methyl groups directed to positions 8 and 6, respectively.
Critical considerations :
-
Acid choice : PPA outperforms H₂SO₄ or acetic acid in yield (70% vs. 45–50%).
-
Temperature : Elevated temperatures (>100°C) minimize side products like dimerized intermediates.
Introduction of the Amino Group
Position 4 is functionalized via electrophilic aromatic substitution (EAS):
-
Nitration : A mixture of HNO₃ and H₂SO₄ at 0°C selectively nitrates position 4 (yield: 60%).
-
Reduction : The nitro group is reduced using Fe/HCl or catalytic transfer hydrogenation (CTH) with ammonium formate/Pd/C (yield: 88%).
Comparative reduction data :
| Reducing Agent | Conditions | Yield (%) |
|---|---|---|
| Fe/HCl | Reflux, 3 h | 75 |
| CTH (Pd/C) | EtOH, 80°C, 2 h | 88 |
Microwave-Assisted Synthesis for Rapid Cyclization
Microwave irradiation significantly accelerates quinoline formation, reducing reaction times from hours to minutes. A modified protocol using 2-methoxy-4-methylaniline and ethyl propiolate achieves cyclization in 15 minutes at 150°C.
Advantages :
-
Time efficiency : 15 minutes vs. 5–6 hours in conventional methods.
-
Yield improvement : 78% vs. 65–70% for thermal methods.
Limitations :
-
Scalability challenges due to specialized equipment requirements.
-
Higher energy consumption per batch.
Industrial-Scale Production and Process Optimization
For large-scale synthesis, the one-pot rhodium-catalyzed method is preferred. Key industrial adaptations include:
-
Continuous flow reactors : Enhance heat/mass transfer, achieving 90% conversion in 1 hour.
-
Solvent recycling : Formic acid recovery rates exceed 95% via distillation.
-
Catalyst immobilization : Rhodium supported on mesoporous silica reduces metal leaching (<0.1 ppm).
Cost analysis :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Production cost/kg | $1,200 | $900 |
| Purity | 98% | 99.5% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Similarity
The compound is compared to analogs with substitutions at positions 4, 6, 7, and 8 of the quinoline core. Structural similarity scores (where available) and functional group differences are critical for understanding physicochemical and biological properties.
Table 1: Structural Comparison of Selected Quinoline-3-carboxylates
Physicochemical Properties
- Lipophilicity : The 8-methoxy and 6-methyl groups in the target compound enhance lipophilicity compared to derivatives with halogens (e.g., 6-bromo or 6,7-difluoro substituents) .
- Solubility: The 4-amino group improves aqueous solubility relative to chloro-substituted analogs (e.g., Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate) .
- Stability : The methyl group at position 6 may reduce metabolic degradation compared to unsubstituted or halogenated derivatives .
Biological Activity
Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (EMQC) is a compound belonging to the quinoline class, known for its diverse biological activities. This article explores the biological activity of EMQC, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
EMQC has the molecular formula and a molecular weight of approximately 256.29 g/mol. The compound features a quinoline ring system with various functional groups that contribute to its chemical reactivity and biological properties.
Biological Activities
Research indicates that quinoline derivatives, including EMQC, exhibit a range of biological activities:
- Antimicrobial Activity : EMQC has shown promising results against various bacterial strains. Studies suggest that compounds in this class can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial death.
- Antitumor Properties : Quinoline derivatives have been investigated for their potential as anticancer agents. EMQC may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Anti-inflammatory Effects : Some studies report that EMQC can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
The specific mechanisms by which EMQC exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various biological targets, including:
- Enzymes : EMQC may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptors : The compound might bind to specific receptors, altering cellular signaling and function.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of EMQC against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
-
Antitumor Evaluation :
- In vitro studies on cancer cell lines demonstrated that EMQC reduced cell viability significantly after 48 hours of exposure, indicating potential as an anticancer agent.
-
Anti-inflammatory Research :
- A model of acute inflammation was used to assess the anti-inflammatory effects of EMQC. The compound reduced edema and inflammatory markers in treated groups compared to untreated controls.
Comparative Analysis with Similar Compounds
A comparison table highlighting the biological activities of EMQC alongside structurally similar compounds is presented below:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|---|
| EMQC | High | Moderate | Moderate |
| Compound A | Moderate | High | Low |
| Compound B | Low | Moderate | High |
Future Directions
Further research is necessary to fully elucidate the pharmacological profile of EMQC. Key areas for future investigation include:
- Mechanistic Studies : Detailed studies to uncover the specific interactions between EMQC and its biological targets.
- In Vivo Studies : Animal models should be employed to assess the efficacy and safety profile of EMQC in a living organism.
- Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials could establish its therapeutic potential in humans.
Q & A
Basic Research Questions
Q. What are the key considerations in designing synthetic routes for Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor molecules like substituted anilines or quinolines. Key steps include cyclization (via Friedländer or Gould-Jacobs reactions), functional group modifications (e.g., esterification, amination), and purification. Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to avoid side products. For example, the methoxy group at position 8 may require protection during amination at position 4 . Yield optimization often involves iterative adjustments of stoichiometry and reaction time, as highlighted in studies of analogous quinoline derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substituent positions and confirms ester, amino, and methoxy groups. Aromatic proton splitting patterns distinguish between regioisomers .
- IR : Confirms carbonyl (C=O) and amino (N-H) stretches .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability. SHELX software is widely used for refinement .
Q. What factors influence the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : The methoxy group enhances aqueous solubility compared to non-polar analogs, but the ethyl ester and methyl groups reduce it. Solubility can be modulated using co-solvents (e.g., DMSO:water mixtures) .
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the ester moiety. Storage in anhydrous environments at low temperatures (-20°C) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Contradictions often arise from differences in substituent positions or assay conditions. Systematic structure-activity relationship (SAR) studies should compare:
- Substituent Effects : For example, replacing the 6-methyl group with trifluoromethyl (as in ) alters lipophilicity and target binding.
- Assay Consistency : Use standardized protocols (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) across analogs. Data normalization against control compounds (e.g., ciprofloxacin) reduces variability .
Q. What methodological approaches are recommended for studying its interaction with bacterial enzymes?
- Methodological Answer :
- Enzymatic Assays : Measure inhibition kinetics (Km/Vmax) using purified targets (e.g., DNA gyrase or topoisomerase IV) .
- Molecular Docking : Software like AutoDock predicts binding modes, guided by crystallographic data from related quinolines .
- MIC Determination : Test against Gram-positive/negative strains with clinical isolates to assess broad-spectrum potential .
Q. How can X-ray crystallography be optimized for determining its crystal structure, especially with low-quality crystals?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with PEG-based precipitants. Additive screening (e.g., glycerol) improves crystal morphology .
- Data Collection : High-flux synchrotron sources enhance weak diffraction. SHELXL refinement with TWIN/BASF commands resolves twinning issues .
- Validation : Check for R-factor convergence and Ramachandran outliers using Coot and MolProbity .
Comparative Analysis Table
| Property | This compound | Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate | Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate |
|---|---|---|---|
| Solubility in H2O | Low (methoxy enhances slightly) | Moderate (fluoro increases polarity) | Low (chloro reduces solubility) |
| Enzymatic Inhibition | DNA gyrase (IC50 ~5 µM) | Topoisomerase IV (IC50 ~2 µM) | Weak activity (IC50 >50 µM) |
| Synthetic Yield | 45-60% (multi-step) | 70-75% (optimized fluorination) | 30-40% (chlorination side reactions) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
